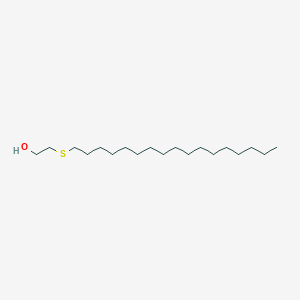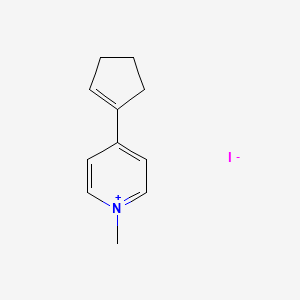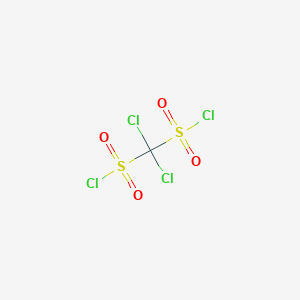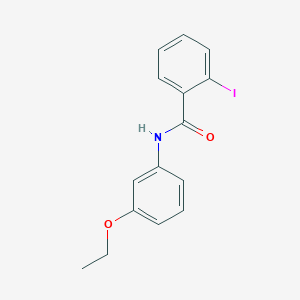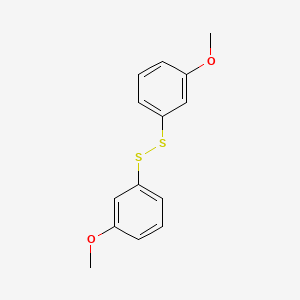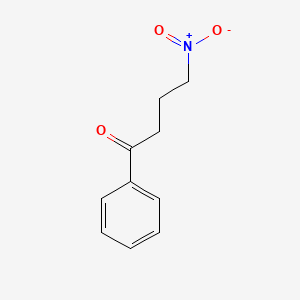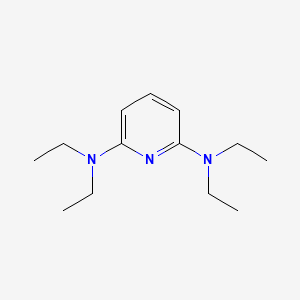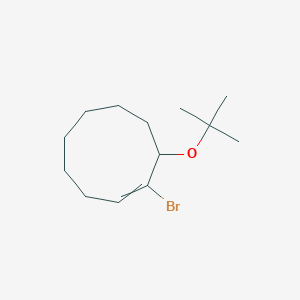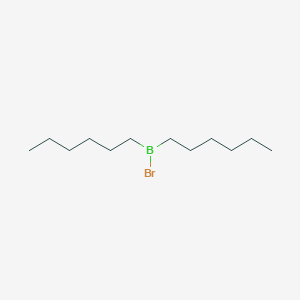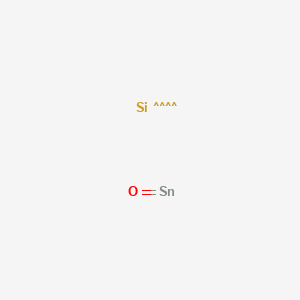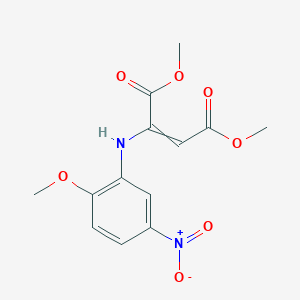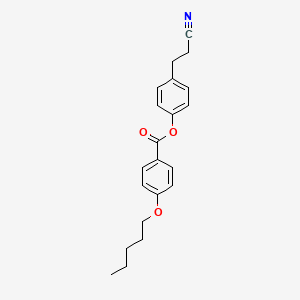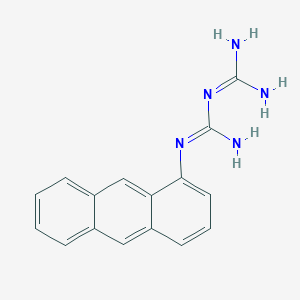
N''-Anthracen-1-yl-N-(diaminomethylidene)guanidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’'-Anthracen-1-yl-N-(diaminomethylidene)guanidine is a chemical compound that belongs to the class of guanidines, which are known for their diverse biological and chemical properties. This compound features an anthracene moiety, which is a tricyclic aromatic hydrocarbon, attached to a guanidine group. The presence of the anthracene unit imparts unique photophysical and photochemical properties to the compound, making it of interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N’'-Anthracen-1-yl-N-(diaminomethylidene)guanidine typically involves the reaction of anthracene derivatives with guanidine precursors. One common method is the one-pot synthesis, which involves the reaction of N-chlorophthalimide, isocyanides, and amines to form N-phthaloylguanidines, which can then be converted to the desired guanidine compound . This method is advantageous due to its straightforward approach and high yields.
Industrial Production Methods
Industrial production of N’'-Anthracen-1-yl-N-(diaminomethylidene)guanidine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process. Additionally, the purification of the compound can be achieved through crystallization or chromatographic techniques.
Analyse Des Réactions Chimiques
Types of Reactions
N’'-Anthracen-1-yl-N-(diaminomethylidene)guanidine undergoes various chemical reactions, including:
Oxidation: The anthracene moiety can be oxidized to form anthraquinone derivatives.
Reduction: The guanidine group can be reduced to form corresponding amines.
Substitution: The compound can undergo substitution reactions, particularly at the anthracene ring, to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens and nitrating agents.
Major Products Formed
Oxidation: Anthraquinone derivatives.
Reduction: Amines.
Substitution: Various substituted anthracene derivatives.
Applications De Recherche Scientifique
N’'-Anthracen-1-yl-N-(diaminomethylidene)guanidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic devices
Mécanisme D'action
The mechanism of action of N’'-Anthracen-1-yl-N-(diaminomethylidene)guanidine involves its interaction with molecular targets through its guanidine and anthracene moieties. The guanidine group can form hydrogen bonds and ionic interactions with biological molecules, while the anthracene unit can participate in π-π stacking interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Anthracene: A simpler aromatic hydrocarbon with similar photophysical properties.
Naphthylguanidine: Another guanidine derivative with a naphthalene moiety instead of anthracene.
Phenylguanidine: A guanidine compound with a phenyl group.
Uniqueness
N’'-Anthracen-1-yl-N-(diaminomethylidene)guanidine is unique due to the combination of the anthracene and guanidine functionalities, which impart distinct photophysical and chemical properties. This makes it particularly useful in applications requiring both strong aromatic interactions and versatile chemical reactivity .
Propriétés
Numéro CAS |
57644-48-1 |
|---|---|
Formule moléculaire |
C16H15N5 |
Poids moléculaire |
277.32 g/mol |
Nom IUPAC |
2-anthracen-1-yl-1-(diaminomethylidene)guanidine |
InChI |
InChI=1S/C16H15N5/c17-15(18)21-16(19)20-14-7-3-6-12-8-10-4-1-2-5-11(10)9-13(12)14/h1-9H,(H6,17,18,19,20,21) |
Clé InChI |
IUVNFSLQRRFXTO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C=C3C(=CC2=C1)C=CC=C3N=C(N)N=C(N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[2,4-Dimethoxy-6-(methoxymethoxy)phenyl]ethan-1-one](/img/structure/B14618307.png)
![Diethyl [1-(dimethylamino)ethenyl]phosphonate](/img/structure/B14618310.png)
